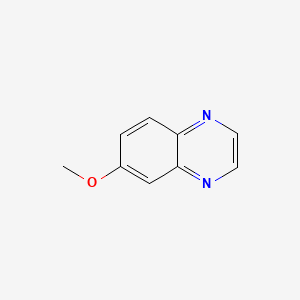

6-Methoxyquinoxaline

Description

The exact mass of the compound 6-Methoxyquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxyquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURIFIXTNVTJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287102 | |

| Record name | 6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-82-3 | |

| Record name | 6639-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoxaline from p-Anisidine

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 6-methoxyquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. Starting from the readily available p-anisidine, the guide details a robust multi-step procedure, including the synthesis of a critical o-phenylenediamine intermediate followed by a definitive cyclocondensation reaction. Each stage is presented with detailed, field-tested protocols, mechanistic insights, and data interpretation guidelines, ensuring both scientific integrity and practical applicability.

Strategic Overview: Devising the Pathway from p-Anisidine

The direct synthesis of a quinoxaline ring system from p-anisidine is not feasible due to the para-disposition of its amino and methoxy groups. The core of quinoxaline synthesis relies on the condensation of an aromatic vicinal diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2] Therefore, a successful synthesis necessitates the strategic transformation of p-anisidine into the key intermediate, 4-methoxy-1,2-phenylenediamine.

This conversion is efficiently achieved through a well-established two-step sequence:

-

Regioselective Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the position ortho to the activating amino group of p-anisidine, yielding 4-methoxy-2-nitroaniline.

-

Chemoselective Reduction: The nitro group is then selectively reduced to an amine, furnishing the required 4-methoxy-1,2-phenylenediamine.

Once this key intermediate is secured, the final quinoxaline ring is constructed via a cyclocondensation reaction with glyoxal. This overall synthetic strategy is visualized below.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, which is a core component of numerous biologically active molecules, understanding its fundamental physicochemical properties is critical for its application in drug design, synthesis, and materials development. This technical guide provides a comprehensive overview of the known structural and predicted lipophilicity of 6-Methoxyquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from the closely related analogue, 6-methoxyquinoline, to provide a robust framework for understanding its expected properties and the experimental methodologies required for their determination. This guide is intended to serve as a valuable resource for researchers, offering insights into the synthesis, characterization, and potential applications of 6-Methoxyquinoxaline and related compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position of the quinoxaline ring system is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physicochemical properties of 6-Methoxyquinoxaline is, therefore, a prerequisite for its rational development as a potential therapeutic agent or functional material.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. For 6-Methoxyquinoxaline, the following identifiers have been established:

| Identifier | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem CID: 155551 |

| Molecular Weight | 160.17 g/mol | PubChem CID: 155551 |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C=CN=C2 | PubChem CID: 155551 |

| InChI | InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | PubChem CID: 155551 |

| InChIKey | BURIFIXTNVTJJN-UHFFFAOYSA-N | PubChem CID: 155551 |

The structure of 6-Methoxyquinoxaline, characterized by a fused benzene and pyrazine ring with a methoxy substituent on the benzene moiety, is the primary determinant of its chemical and physical properties.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for the core physicochemical properties of 6-Methoxyquinoxaline are not extensively reported in the scientific literature. To provide a meaningful and practical guide, we present a comparative analysis with the structurally analogous compound, 6-methoxyquinoline. The key difference lies in the heterocyclic ring fused to the methoxy-substituted benzene ring: a pyrazine ring in quinoxaline versus a pyridine ring in quinoline. This difference is expected to influence properties such as basicity and hydrogen bonding potential.

Table of Physicochemical Properties: 6-Methoxyquinoxaline (Predicted) vs. 6-Methoxyquinoline (Experimental)

| Property | 6-Methoxyquinoxaline | 6-Methoxyquinoline (Analogue for Comparison) | Significance in Drug Development |

| Melting Point (°C) | Data not available | 18-20[1] | Influences formulation, solubility, and purification methods. |

| Boiling Point (°C) | Data not available | 140-146 at 15 mmHg[1] | Important for purification by distillation and assessing volatility. |

| Solubility | Data not available | Very slightly soluble in water; Soluble in alcohol[2] | Crucial for formulation, bioavailability, and designing in vitro assays. |

| logP (Octanol-Water Partition Coefficient) | 1.9 (Predicted) | Data not available | A key indicator of lipophilicity, affecting membrane permeability and absorption. |

| pKa | Data not available | Data not available | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |

In-Depth Discussion of Physicochemical Properties and Their Determination

Lipophilicity (logP)

The predicted XLogP3-AA value of 1.9 for 6-Methoxyquinoxaline suggests a moderate level of lipophilicity. This is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought to ensure adequate solubility in both aqueous and lipid environments.

The gold standard for experimentally determining logP is the shake-flask method, a protocol grounded in the principles of partitioning.

Methodology:

-

Preparation of Pre-saturated Solvents: Prepare a stock of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring together for 24 hours, followed by separation.

-

Standard Curve Generation: Prepare a series of standard solutions of 6-Methoxyquinoxaline in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a standard curve of concentration versus peak area.

-

Partitioning Experiment:

-

Accurately weigh a sample of 6-Methoxyquinoxaline and dissolve it in the pre-saturated aqueous buffer to a known concentration.

-

Add an equal volume of pre-saturated n-octanol.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully sample the aqueous phase.

-

Determine the concentration of 6-Methoxyquinoxaline in the aqueous phase using the previously generated HPLC standard curve.

-

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase is determined by subtracting the final aqueous concentration from the initial aqueous concentration.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Solubility

While the solubility of 6-Methoxyquinoxaline has not been experimentally determined, the very slight aqueous solubility of 6-methoxyquinoline suggests that 6-Methoxyquinoxaline is also likely to have limited solubility in water. The presence of the methoxy group can slightly enhance solubility in organic solvents.

For early-stage drug discovery, a higher-throughput kinetic solubility assay is often employed.

Methodology:

-

Compound Preparation: Prepare a high-concentration stock solution of 6-Methoxyquinoxaline in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The point at which the turbidity increases significantly corresponds to the precipitation of the compound, and this concentration is taken as the kinetic solubility.

Stability and Reactivity

The quinoxaline ring system is generally stable under physiological conditions. The methoxy group is also relatively stable, though it can be subject to metabolic O-demethylation in vivo. The reactivity of the quinoxaline core is influenced by the two nitrogen atoms, which can be protonated or act as sites for coordination with metal ions.

Caption: Conceptual diagram of factors influencing the stability of 6-Methoxyquinoxaline.

Spectral Properties: The Fingerprint of a Molecule

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrazine rings, as well as a characteristic singlet for the methoxy group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the methoxy group, as well as C=N and C=C stretching vibrations of the quinoxaline core.

Synthesis and a Trusted Protocol

The most common and reliable method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For 6-Methoxyquinoxaline, this would involve the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.

Protocol: Synthesis of 6-Methoxyquinoxaline

This protocol is based on established methods for quinoxaline synthesis.

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Glyoxal (40% solution in water)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

-

To this solution, add glyoxal (1.1 equivalents) dropwise with stirring at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

6-Methoxyquinoxaline presents a promising scaffold for further investigation in medicinal chemistry and materials science. This technical guide has outlined its known molecular identity and predicted lipophilicity. While a comprehensive experimental dataset for its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for understanding its likely characteristics through a comparative analysis with 6-methoxyquinoline. The detailed experimental protocols provided herein offer a validated starting point for researchers to fully characterize this and other novel quinoxaline derivatives, thereby enabling their rational application in future research and development endeavors.

References

-

PubChem. Compound Summary for CID 155551, 6-Methoxyquinoxaline. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 14860, 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

6-Methoxyquinoxaline: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Scaffold

The quinoxaline core, a heterocyclic framework forged from the fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its rigid, planar structure serves as an ideal foundation for developing a diverse array of biologically active molecules.[1] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, establishing the quinoxaline scaffold as a "privileged structure" in drug discovery.[2][3][4][5][6][7] This guide focuses on a specific derivative, 6-methoxyquinoxaline, providing an in-depth exploration of its synthesis, core characteristics, and potential applications in modern research and development.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | Inferred from structure |

| Molecular Weight | 160.17 g/mol | Calculated |

| Monoisotopic Mass | 160.0637 Da | Calculated |

Synthesis of 6-Methoxyquinoxaline: A Self-Validating Protocol

The most direct and widely employed method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] For 6-methoxyquinoxaline, the logical and established synthetic route involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.

Reaction Rationale

This condensation reaction is a robust and high-yielding process. The nucleophilic amine groups of the 4-methoxy-1,2-phenylenediamine attack the electrophilic carbonyl carbons of glyoxal, leading to a double condensation and subsequent cyclization to form the stable aromatic quinoxaline ring system. The methoxy group at the 4-position of the phenylenediamine dictates its placement at the 6-position of the resulting quinoxaline.

Experimental Protocol: Synthesis of 6-Methoxyquinoxaline

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of ethanol.

-

To this solution, add 1.05 equivalents of a 40% aqueous solution of glyoxal dropwise with continuous stirring.

-

The reaction mixture is then gently heated to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 6-methoxyquinoxaline can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol represents a self-validating system, as the formation of the highly conjugated quinoxaline ring system results in a product with distinct spectroscopic properties that can be readily characterized.

Caption: Synthesis of 6-Methoxyquinoxaline.

The Quinoxaline Scaffold in Drug Development: A Realm of Possibilities

The quinoxaline nucleus is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The introduction of a methoxy group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity.

Anticancer and Kinase Inhibition

Numerous quinoxaline derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for tumor growth and proliferation.[2] The planar nature of the quinoxaline ring allows it to intercalate with DNA or fit into the ATP-binding pocket of kinases, disrupting their function. The methoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic system, which can be fine-tuned to achieve selectivity for specific kinase targets.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a key component of many antimicrobial and antiviral agents.[6] Quinoxaline derivatives have shown efficacy against a broad spectrum of bacteria, fungi, and viruses. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with viral replication processes. The structural modifications enabled by the quinoxaline core, including substitutions like the 6-methoxy group, allow for the development of new agents to combat drug-resistant pathogens.

Caption: Potential Mechanisms of Action.

Conclusion

6-Methoxyquinoxaline represents a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the proven biological importance of the quinoxaline scaffold make it a compelling target for further investigation in drug discovery and medicinal chemistry. The insights and protocols provided in this guide are intended to facilitate and inspire new research endeavors in this promising area.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Ghosh, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 652-667.

- Various Authors. (2023). Pharmacological activities displayed by quinoxaline-based molecules.

- Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.

- Abdel-Ghaffar, H. M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(15), 3453.

- Various Authors. (2021). Biological activity of quinoxaline derivatives.

-

National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Vieira, M., et al. (2014). New Quinoxalines with Biological Applications. Journal of Microbial & Biochemical Technology, 6(2), 089-093.

- Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

-

National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. In PubChem. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information For: Direct C-H/N-H Annulation of Anilines with Terminal Alkynes for the Synthesis of Quinolines.

-

precisionFDA. (n.d.). 6-METHOXYQUINOLINE. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. In PubChem. Retrieved from [Link]

- Gómez Ojeda, A., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 52-58.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

biological activity of novel 6-Methoxyquinoxaline derivatives

An In-Depth Technical Guide to the Biological Activity of Novel 6-Methoxyquinoxaline Derivatives

Executive Summary

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] These derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] This guide focuses specifically on 6-methoxyquinoxaline derivatives, exploring how the introduction of a methoxy group at the 6-position—an electron-donating moiety—modulates the molecule's pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.[4] We will delve into the primary mechanisms of action, present key quantitative data, and provide detailed experimental protocols relevant to the evaluation of these promising compounds for researchers, scientists, and drug development professionals.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, or benzopyrazine, consists of a fused benzene and pyrazine ring.[1] This structure is considered "privileged" because it can interact with multiple biological targets, making it a versatile framework for drug design.[5] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can chelate with metal ions, while the benzene ring provides a scaffold for various substitutions that can fine-tune the molecule's biological activity and physical properties.[6] The structure-activity relationship (SAR) of quinoxaline derivatives is heavily dependent on the nature and position of these substituents.[7]

The Strategic Role of the 6-Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of biological activity. As an electron-donating group, its placement at the 6-position of the quinoxaline core can significantly influence the electronic environment of the entire ring system.[4] This modification can:

-

Enhance Lipophilicity: Affecting the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Alter Metabolic Stability: Influencing how the compound is processed by metabolic enzymes, potentially leading to a longer half-life.

-

Improve Target Binding: Modifying the electronic distribution to favor stronger interactions with specific biological targets.[8]

Several studies have noted that the presence of a methoxy group is a favorable feature in quinoxaline derivatives with potent anticancer activity.[7]

Anticancer Activity of 6-Methoxyquinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many acting as inhibitors of critical pathways involved in cancer cell proliferation and survival.[9][10]

Primary Mechanisms of Action

The anticancer effects of these compounds are often multifaceted. Key mechanisms include:

-

Kinase Inhibition: Many human protein kinases, which are central to cell signaling, proliferation, and division, are targeted by quinoxaline derivatives. They often act as ATP-competitive inhibitors for receptors like VEGFR, EGFR, and other tyrosine kinases.[9][11]

-

Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by arresting the cell cycle at specific phases (e.g., G2/M or S phase) and upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2.[9][12]

-

Topoisomerase II Inhibition: Some compounds exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[12]

Visualization: Kinase Inhibition Pathway

Below is a generalized diagram illustrating how a 6-methoxyquinoxaline derivative might act as a kinase inhibitor to block downstream signaling pathways that promote tumor growth.

Caption: Kinase inhibition by a 6-methoxyquinoxaline derivative.

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values against various human cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [13] |

| Quinoxaline Derivative 3h | RPMI-8226 (Leukemia) | 1.11 | [14] |

| Quinoxaline Derivative 4i | A549 (Lung Cancer) | 3.902 | [15] |

| Quinoxaline Derivative 4m | A549 (Lung Cancer) | 9.32 | [16] |

| Quinoxaline Derivative VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [9] |

| Quinoxaline Derivative XVa | HCT116 (Colon Carcinoma) | 4.4 | [9] |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline 6d | A549, KB, KBvin, DU145 | 0.0015 - 0.0017 | [17] |

Note: The table includes various quinoxaline derivatives to illustrate potency, with a specific highlight on a highly potent 6-methoxy derivative (6d).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [4]

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxyquinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control, e.g., DMSO).

-

Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

The quinoxaline core is a well-established pharmacophore for developing antimicrobial agents.[4][6] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20]

Mechanism of Action

A key antibacterial mechanism for quinoxaline 1,4-dioxides involves their ability to be reduced by bacterial oxidoreductases. This process leads to the generation of reactive oxygen species (ROS), which cause oxidative stress, damage bacterial DNA, and inhibit DNA and RNA synthesis.[5]

Spectrum of Antimicrobial Activity

The effectiveness of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant S. aureus (MRSA) | 1 - 4 | [21] |

| 1,2,4-triazolo[4,3-a]quinoxaline 13 | Candida albicans | 25 | [18] |

| 1,2,4-triazolo[4,3-a]quinoxaline 14b | Candida albicans | 50 | [18] |

| 6-methoxyquinoline derivative 7b | Gram-positive & Gram-negative bacteria | Not specified, but highest activity | [22][23] |

| 6-methoxyquinoline derivative 7e | Fungal species | More active than Amphotericin B | [22][23] |

Note: While specific MIC data for 6-methoxyquinoxaline is limited in the provided results, data from closely related 6-methoxyquinoline derivatives demonstrate the potential of this structural motif.[22][23]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Methodology: [21]

-

Compound Preparation: Prepare a stock solution of the 6-methoxyquinoxaline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.

-

Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

General Synthesis Pathway

The most common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][24]

Workflow for Quinoxaline Synthesis

Caption: General synthetic route for 6-methoxyquinoxaline derivatives.

Conclusion and Future Directions

6-Methoxyquinoxaline derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The strategic inclusion of the 6-methoxy group consistently appears to be a valuable modification for enhancing biological activity.[7] Structure-activity relationship studies demonstrate that further substitutions on the quinoxaline ring system can fine-tune potency and selectivity.[6]

Future research should focus on:

-

Expanding the Library: Synthesizing novel analogs with diverse substitutions to further probe the SAR.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains.[6][17][21]

This guide provides a foundational understanding of the biological landscape of 6-methoxyquinoxaline derivatives, offering both the rationale and the practical methodologies for their continued exploration in drug discovery.

References

- A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives. (n.d.). Benchchem.

-

Zarghi, A., & Arfaei, S. (2011). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 16(12), 10345-10372. [Link]

-

Saeedy, M., & Semsar, A. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 72. [Link]

- A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. (n.d.). Benchchem.

-

Koren, S., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8199. [Link]

-

Al-Mulla, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 24-52. [Link]

-

In-vitro Cytotoxicity Assay of Quinoxalines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Journal of Cardiovascular Disease Research. Retrieved January 7, 2026, from [Link]

-

Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

-

el-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Die Pharmazie, 54(11), 808-813. [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2133. [Link]

-

Al-Qahtani, A. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2267-2274. [Link]

-

Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 63-72. [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. [Link]

-

A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8796. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). Research in Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]

-

Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 63-72. [Link]

-

Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

Wang, Y., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(33), 19633-19643. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 333-345. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Chemistry, 27(12), 1027-1052. [Link]

-

N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (2014). Journal of Medicinal Chemistry, 57(11), 4785-4797. [Link]

-

Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Singh, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(4), 2672-2679. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines [pubmed.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methoxyquinoxaline: A Privileged Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of a methoxy group at the 6-position significantly modulates the scaffold's electronic and steric properties, enhancing its potential as a pharmacophore. This guide provides a comprehensive technical overview of the 6-methoxyquinoxaline core, delving into its synthesis, established biological activities, and mechanisms of action across key therapeutic areas. We will explore its role in the development of targeted anticancer agents and novel neuroprotective compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 6-Methoxy Group

In any scaffold-based drug design, the nature and position of substituents are critical. The methoxy group (-OCH₃) at the 6-position of the quinoxaline ring is not merely a structural placeholder; it serves several key functions that enhance the molecule's drug-like properties:

-

Electronic Modulation: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic system. This influences the molecule's reactivity and its ability to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding (acting as an acceptor) and π-π stacking.

-

Metabolic Stability: The methoxy group can influence the metabolic fate of the compound, potentially blocking sites susceptible to oxidative metabolism and thereby increasing the compound's half-life in vivo.

-

Target Engagement: The oxygen atom of the methoxy group can act as a critical hydrogen bond acceptor, anchoring the ligand within the active site of a target protein, such as a kinase. This specific interaction can be a deciding factor in the compound's potency and selectivity.

Synthesis of the 6-Methoxyquinoxaline Core

The most reliable and widely adopted method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This approach offers a straightforward and efficient pathway to the 6-methoxyquinoxaline core.

General Synthetic Workflow

The synthesis is typically a two-step process, starting with the preparation of the key diamine precursor followed by the final ring-forming condensation.

Caption: General synthetic workflow for 6-Methoxyquinoxaline derivatives.

Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

This protocol details a standard laboratory procedure for synthesizing a representative compound from the class.[5]

Part A: Synthesis of Precursor (4-Methoxy-1,2-phenylenediamine) [5]

-

Causality: The synthesis begins with the selective reduction of a nitro group on 4-methoxy-2-nitroaniline. This is a crucial step as the resulting diamine is highly reactive and essential for the subsequent cyclization. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this type of hydrogenation due to its high activity and selectivity.

-

Materials:

-

4-methoxy-2-nitroaniline (1.0 eq)

-

10% Palladium on activated carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas source (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite® pad)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in methanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere.

-

Subject the mixture to hydrogenation by stirring vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter cake with additional methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-methoxy-1,2-phenylenediamine, which can be used in the next step, often without further purification.

-

Part B: Condensation to form 6-Methoxy-2,3-dimethylquinoxaline [4][5]

-

Causality: This step involves the acid- or heat-catalyzed condensation reaction between the newly formed diamine and a 1,2-dicarbonyl compound (diacetyl). The reaction proceeds via the formation of a di-imine intermediate, which rapidly cyclizes to the stable aromatic quinoxaline ring. Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur efficiently.

-

Materials:

-

4-methoxy-1,2-phenylenediamine (1.0 eq)

-

Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)

-

Ethanol or glacial acetic acid

-

Reflux apparatus

-

-

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add diacetyl to the solution.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction's progress via TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

-

If precipitation is slow, partially evaporate the solvent or add water to induce crystallization.[4][5]

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-2,3-dimethylquinoxaline as a solid.[5]

-

Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Oncology

The 6-methoxyquinoxaline scaffold is a prominent feature in the design of novel anticancer agents.[2] Its derivatives have demonstrated efficacy through various mechanisms, most notably as kinase inhibitors.

Mechanism of Action: c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in many human cancers, making it a prime target for therapeutic intervention.[6] Several 6,7-dimethoxyquinoline and quinoxaline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[6][7]

Caption: Inhibition of the HGF/c-Met signaling pathway by a quinoxaline derivative.

The 6-methoxy group often plays a crucial role by forming a hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for potent and selective kinase inhibitors.

Quantitative Anticancer Activity

The cytotoxic potential of 6-methoxyquinoxaline derivatives has been evaluated against numerous cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6,7-Dimethoxy-4-anilinoquinoline | Compound 12n | c-Met Kinase | 0.030 | [6] |

| 6,7-Dimethoxy-4-anilinoquinoline | Compound 12n | MKN-45 (Gastric) | 0.15 | [6] |

| 6-Methoxyquinoline Copper Complex | Cu6MQ | A549 (Lung) | 57.9 | [8] |

| Triazole-substituted quinoxaline | Compound 3 | THP-1 (Leukemia) | 1.6 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease the metabolic activity, leading to a reduced color signal.

-

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

96-well microtiter plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (6-methoxyquinoxaline derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or Sorenson's buffer)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Applications in Neurodegenerative Diseases

Beyond oncology, the 6-methoxyquinoxaline scaffold has shown significant promise in the field of neuroprotection. Certain derivatives have been found to protect dopaminergic neurons, the progressive loss of which is the pathological hallmark of Parkinson's disease.[9][10]

Neuroprotective Effects in Parkinson's Disease Models

Studies have shown that 6-aminoquinoxaline derivatives can counteract mechanisms believed to contribute to dopaminergic cell death.[9] For instance, the compound MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) demonstrated substantial protection of dopaminergic neurons in midbrain cultures that model the progressive cell loss seen in the disease.[9] Further research identified another derivative, PAQ, which attenuates neurodegeneration in mouse models of Parkinson's, with its mechanism partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[10]

The development of such brain-permeant molecules is a critical step, as the ability to cross the blood-brain barrier is a prerequisite for therapeutic efficacy in central nervous system disorders.[9] These findings highlight the scaffold's potential for developing disease-modifying therapies for neurodegenerative conditions like Parkinson's disease.[9][10][11]

Conclusion and Future Outlook

The 6-methoxyquinoxaline core represents a privileged and highly versatile scaffold in medicinal chemistry. Its straightforward synthesis and the favorable physicochemical properties imparted by the 6-methoxy group make it an attractive starting point for drug discovery campaigns. Its demonstrated success in yielding potent kinase inhibitors for oncology and novel neuroprotective agents underscores its broad therapeutic potential. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring their application in other therapeutic areas such as infectious and inflammatory diseases, where the quinoxaline core has also shown activity.[3] The continued exploration of this scaffold is poised to deliver the next generation of targeted therapeutics.

References

- Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Applic

- An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.

- A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

- Method for synthetizing 6-methoxyquinoline.

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

- 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.

- The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.

- Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.

- Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed.

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.

- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neuroscirn.org [neuroscirn.org]

Introduction: The Enduring Relevance of a Classic Reaction

An In-depth Technical Guide to the Skraup Synthesis of Quinolines for Researchers, Scientists, and Drug Development Professionals.

First described in 1880 by Czech chemist Zdenko Hans Skraup, the Skraup synthesis is a cornerstone of heterocyclic chemistry, providing a direct and powerful method for the synthesis of quinolines.[1][2][3] The archetypal reaction involves heating a primary aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent to yield the quinoline scaffold.[1][4] This quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including the renowned antimalarial drugs quinine and chloroquine, as well as various anti-inflammatory and antitumor agents.[5]

Despite its age, the Skraup synthesis remains a widely used method for constructing the fundamental quinoline ring system from readily available starting materials.[4][5][6] However, the reaction is infamous for its vigorous and highly exothermic nature, which can be violent if not meticulously controlled.[4][7][8][9] This guide, tailored for professionals in research and drug development, delves into the reaction's core mechanism, provides detailed experimental protocols with field-proven insights, and addresses the challenges inherent in its execution, ensuring both safety and success.

Part 1: The Core Reaction Mechanism

The Skraup synthesis is a multi-step process that elegantly transforms simple starting materials into the bicyclic quinoline system. The causality behind the sequence is critical to understanding and controlling the reaction.

The overall mechanism can be broken down into five key stages:

-

Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[10][11][12] This electrophilic intermediate is the key building block for the quinoline's heterocyclic ring.

-

Michael Addition: The primary aromatic amine (aniline) functions as a nucleophile, attacking the β-carbon of acrolein in a 1,4-conjugate addition (Michael addition).[4][6][11]

-

Acid-Catalyzed Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The aldehyde, activated by the acidic medium, cyclizes onto the electron-rich aniline ring to form a hydroxylated dihydroquinoline intermediate.[4][12]

-

Dehydration: Driven by the acidic conditions, the hydroxylated intermediate readily eliminates a molecule of water to form 1,2-dihydroquinoline.[4][12]

-

Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline. An oxidizing agent, classically nitrobenzene (which is reduced to aniline and can re-enter the reaction), abstracts two hydrogen atoms to yield the stable, aromatic quinoline product.[4][11][12]

Caption: The multi-step mechanism of the Skraup synthesis.

Part 2: Experimental Protocol and Process Optimization

A self-validating protocol requires not only a precise series of steps but also an understanding of the function of each component and condition. The following is a representative protocol for the synthesis of quinoline from aniline, adapted from the trusted Organic Syntheses collection.[4]

Experimental Workflow

Caption: General experimental workflow for the Skraup synthesis.

Detailed Step-by-Step Methodology: Synthesis of Quinoline

Materials:

-

Aniline (93 g, 1.0 mole)

-

Glycerol (276 g, 3.0 moles)

-

Nitrobenzene (49 g, 0.4 mole)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, carefully combine the aniline, glycerol, and nitrobenzene.[4]

-

Acid Addition: While stirring vigorously, slowly and cautiously add the concentrated sulfuric acid. The addition is exothermic and the rate should be controlled to prevent an excessive temperature increase.[6]

-

Moderator Addition: Add the ferrous sulfate heptahydrate to the mixture. This is a critical step; ferrous sulfate acts as a moderator, ensuring a smoother, more controllable reaction by extending the oxidation over a longer period.[4][9]

-

Heating and Reflux: Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.[6] Once the reaction is self-sustaining, the external heat source should be removed. After the initial vigorous phase subsides, maintain the mixture at a gentle reflux for 3-4 hours, keeping the oil bath temperature around 140-150°C.[4][6]

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then, with external cooling, neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.[4][6]

-

Isolation by Steam Distillation: The most effective method for separating the volatile quinoline from the non-volatile tarry byproducts is steam distillation.[13] Unchanged nitrobenzene will distill first. After changing the receiver, continue the steam distillation to collect the quinoline.[6]

-

Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude product over anhydrous potassium carbonate. Final purification is achieved by distillation, collecting the fraction that boils at 235-237°C.[4][6] The typical yield is 84-91%.[4]

Data Presentation: Influence of Reactants on Yield

The yield of the Skraup synthesis is highly dependent on the substituents on the aromatic amine and the choice of oxidizing agent.

Table 1: Reported Yields with Various Substituted Anilines

| Substituted Aniline | Product | Yield (%) |

|---|---|---|

| Aniline | Quinoline | 84-91 |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |

| o-Aminophenol | 8-Hydroxyquinoline | ~100 (with moderator) |

Data sourced from Organic Syntheses and other research.[4]

Table 2: Influence of Different Oxidizing Agents

| Oxidizing Agent | Substrate | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nitrobenzene | Aniline | Quinoline | 84-91 | Also acts as a solvent.[1][4] |

| Arsenic Pentoxide | 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 | Reaction is reported to be less violent.[1][8] |

| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | High | Reduced to o-aminophenol, which can re-enter the reaction.[7] |

| Iodine | Aniline | Quinoline | - | Used as an alternative oxidant.[4] |

Data compiled from multiple sources.[1][4][7][8]

Part 3: Key Variations of the Skraup Synthesis

The fundamental principles of the Skraup synthesis have been adapted over the years, leading to important variations.

The Doebner-von Miller Reaction

The most significant modification is the Doebner-von Miller reaction .[14] This synthesis is mechanistically related but differs in the starting material used to generate the three-carbon chain. Instead of generating acrolein in situ from glycerol, the Doebner-von Miller reaction directly uses an α,β-unsaturated aldehyde or ketone.[10][14][15] This allows for the synthesis of quinolines with substituents on the heterocyclic ring.[10][16] For example, reacting aniline with crotonaldehyde (an α,β-unsaturated aldehyde) yields 2-methylquinoline.

Caption: Key difference between Skraup and Doebner-von Miller syntheses.

Part 4: Field-Proven Insights: Navigating Challenges and Ensuring Safety

Trustworthiness through Self-Validation: A protocol is only as good as its reproducibility. The challenges in the Skraup synthesis are well-documented, and overcoming them is key to a successful outcome.

-

Controlling the Exotherm: The reaction's violence is its primary hazard.[4][17] The use of moderators like ferrous sulfate is not merely optional; it is a critical control measure that tames the reaction rate.[4][6][9] Careful, slow addition of sulfuric acid with efficient cooling and constant monitoring of the internal temperature are paramount.[7][8]

-

Minimizing Tar Formation: The harsh, acidic, high-temperature conditions are conducive to the polymerization of acrolein, leading to significant tar formation which complicates purification.[5][13][18] Minimizing reaction time and avoiding excessive temperatures can help mitigate this. The choice of a less aggressive oxidizing agent, like arsenic acid, can also lead to a cleaner reaction.[1]

-

Effective Purification: The workup is a major source of product loss. Steam distillation is the gold standard for separating the volatile quinoline from the non-volatile tar.[13] Unreacted aniline can co-distill with the product; a common purification technique involves treating the acidic distillate with sodium nitrite to convert the residual aniline into a non-volatile diazonium salt, which can then be removed before final basification and distillation.[13]

Safety is Paramount:

-

Fume Hood: The reaction must be conducted in a well-ventilated fume hood at all times.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Reagent Handling: Concentrated sulfuric acid is highly corrosive.[6] Aniline and nitrobenzene are toxic and should be handled with appropriate precautions to avoid inhalation or skin contact.[6]

Conclusion

The Skraup synthesis of quinoline, while demanding, remains an indispensable tool in the arsenal of the organic chemist. Its ability to construct the quinoline ring system from simple, accessible precursors makes it a vital reaction for both academic research and industrial drug development. A thorough understanding of its mechanism, a meticulous approach to the experimental protocol, and a profound respect for its inherent safety challenges are essential for harnessing the full potential of this classic and powerful transformation.

References

-

Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses, Coll. Vol. 1, p.478. [Link]

-

IIP Series. (2024). "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". Pharmaguideline. [Link]

-

Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis". The Journal of Organic Chemistry. [Link]

-

Unknown. "Preparation and Properties of Quinoline". Presentation. [Link]

-

Wikipedia. "Skraup reaction". Wikipedia. [Link]

-

PubMed. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis". National Library of Medicine. [Link]

-

Wang, X. et al. (2007). "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters". The Journal of Organic Chemistry. [Link]

-

Wikipedia. "Doebner–Miller reaction". Wikipedia. [Link]

-

Illinois Experts. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis". University of Illinois. [Link]

-

NROChemistry. "Skraup Reaction". NROChemistry. [Link]

-

Organic Chemistry. (2021). "Skraup Quinoline Synthesis Mechanism". YouTube. [Link]

-

ResearchGate. (2019). "Reaction mechanism of the Skraup quinoline synthesis". ResearchGate. [Link]

-

chemeurope.com. "Skraup reaction". chemeurope.com. [Link]

-

Almarzouq, M. H.; Elnagdi, M. H. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines". National Institutes of Health. [Link]

-

Chemistry Online. (2023). "Skraup quinoline synthesis". Chemistry Online. [Link]

-

ResearchGate. (2022). "The Skraup Synthesis of Quinolines". ResearchGate. [Link]

-

Ballarotto, M. et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". National Institutes of Health. [Link]

-

Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions. [Link]

-

Organic Syntheses. "6-methoxy-8-nitroquinoline". Organic Syntheses Procedure. [Link]

-

Semantic Scholar. (2011). "The Skraup Synthesis of Quinolines". Semantic Scholar. [Link]

-

Slideshare. "synthesis of quinoline derivatives and its applications". Slideshare. [Link]

-

Organic Syntheses. "The 12-l. flask is then connected with the steam-distillation apparatus shown in". Organic Syntheses Procedure. [Link]

-

Vive Chemistry. (2012). "Skraup's Synthesis". WordPress.com. [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Skraup_reaction [chemeurope.com]

- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. iipseries.org [iipseries.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organicreactions.org [organicreactions.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Solubility and Stability Profiling of 6-Methoxyquinoxaline

Foreword: Charting the Unknown

In the landscape of drug discovery and materials science, the quinoxaline scaffold is a recurring motif of significant interest, forming the core of numerous compounds with diverse biological activities. While many quinoxaline derivatives are well-characterized, 6-Methoxyquinoxaline remains a less-explored entity in public literature. This guide is therefore constructed not as a static repository of known data, but as a comprehensive operational framework. It is designed for the research scientist at the bench, providing the foundational principles and detailed methodologies required to empirically determine the aqueous solubility and chemical stability of 6-Methoxyquinoxaline. By understanding how to generate this critical data, researchers can de-risk medicinal chemistry programs and accelerate the journey from novel compound to viable candidate.

Section 1: Foundational Physicochemical Profile

Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount. This analysis informs our hypotheses about its behavior and guides our choice of experimental conditions.

1.1. Chemical Identity

-

IUPAC Name: 6-Methoxyquinoxaline

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol (Calculated)

1.2. Structural Analysis and Predicted Behavior

The behavior of 6-Methoxyquinoxaline in solution is dictated by the interplay of its three key structural features:

-

Quinoxaline Core: This bicyclic aromatic system is inherently hydrophobic and planar, suggesting low intrinsic solubility in aqueous media. Its rigidity can contribute to higher crystal lattice energy, which must be overcome for dissolution to occur.

-

Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors. They also introduce basicity to the molecule, suggesting that solubility will be pH-dependent. At acidic pH, protonation of these nitrogens should significantly enhance aqueous solubility.

-

Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the aromatic system. The ether oxygen acts as another hydrogen bond acceptor. However, this ether linkage also represents a potential liability for chemical stability, being susceptible to hydrolysis under harsh acidic or basic conditions.

Section 2: A Practical Guide to Solubility Determination

Solubility is a critical gatekeeper for bioavailability and formulability. We must distinguish between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, essential for biopharmaceutical classification and formulation. Kinetic solubility, often measured in high-throughput screening, reflects the concentration a compound can reach upon addition from a DMSO stock into an aqueous buffer, providing an early flag for potential issues.

2.1. Protocol: Thermodynamic Solubility via the Shake-Flask Method